molecular formula C15H17BO4 B1588103 Chromone-6-boronic acid pinacol ester CAS No. 928773-42-6

Chromone-6-boronic acid pinacol ester

Cat. No. B1588103
CAS RN: 928773-42-6
M. Wt: 272.11 g/mol
InChI Key: MCLPUBULQFSMMG-UHFFFAOYSA-N
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Description

Chromone-6-boronic acid pinacol ester, also known as boronate ester, is commonly used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is a valuable building block in organic synthesis.

Scientific Research Applications

  • Chromatographic Analysis of Pharmaceuticals : This compound is integral to Suzuki coupling and Petasis reactions commonly used in pharmaceutical synthesis. A fast liquid chromatography method was developed to minimize on-column hydrolysis effects, demonstrating its importance in purity analysis of pharmaceutical compounds (Duran, Wu, Mao, & Xu, 2006).

  • Analytical Challenges in Chromatography : Pinacolboronate esters, like Chromone-6-boronic acid pinacol ester, are widely used in Suzuki coupling for synthesizing complex molecules. Their analysis presents challenges due to their rapid hydrolysis, requiring unconventional approaches for stabilization and separation in chromatography (Zhong, Ngim, Sun, Li, Deese, & Chetwyn, 2012).

  • Photoinduced Borylation : This process, which converts haloarenes directly to boronic acids and esters, is crucial for applications in synthetic organic chemistry and drug discovery. It is a metal- and additive-free method, showcasing the utility of boronic acid pinacol esters in green chemistry (Mfuh, Schneider, Cruces, & Larionov, 2017).

  • Catalysis in Organic Synthesis : The compound is used in the heterogeneously catalyzed direct synthesis of boronic acid pinacol esters, indicating its role in creating a diverse set of such esters through catalysis (Pandarus, Marion, Gingras, Béland, Ciriminna, & Pagliaro, 2014).

  • Polymer Synthesis : This compound is used in the synthesis of boronic acid end-functionalized polycaprolactone, showing its utility in polymer science. This synthesis method offers access to boron-terminated polymers, further broadening its applicability in material science (Korich, Walker, Hincke, Stevens, & Iovine, 2010).

  • Hydroboration of Alkynes : The compound is also used in environmentally friendly hydroboration reactions of alkynes, which are conducted without metal catalysts and under solvent-free conditions. This showcases its role in sustainable chemistry (Gioia, Arnaud, Radix, Walchshofer, Doléans-Jordheim, & Rocheblave, 2020).

Safety and Hazards

Chromone-6-boronic acid pinacol ester should be handled with care. Avoid contact with skin and eyes. Provide adequate ventilation. Avoid dust formation .

Mechanism of Action

Target of Action

Chromone-6-boronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are the organic groups involved in the Suzuki–Miyaura coupling reaction .

Mode of Action

The mode of action of this compound involves its interaction with these organic groups. In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon-carbon bonds, which are crucial in many areas of organic synthesis .

Pharmacokinetics

Boronic esters in general are known for their stability and environmental benignity, which can impact their bioavailability .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific organic groups involved in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of this compound can be affected by factors such as temperature, pH, and the presence of other chemical species .

Biochemical Analysis

Biochemical Properties

Chromone-6-boronic acid pinacol ester is known for its role in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It interacts with various biomolecules in this process. The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in Suzuki–Miyaura coupling. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that pinacol boronic esters, which include this compound, are usually bench stable and easy to purify .

Metabolic Pathways

It is known that the boron moiety in the compound can be converted into a broad range of functional groups , suggesting that it may be involved in various metabolic pathways.

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)10-5-6-13-11(9-10)12(17)7-8-18-13/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLPUBULQFSMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407569
Record name CHROMONE-6-BORONIC ACID PINACOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

928773-42-6
Record name CHROMONE-6-BORONIC ACID PINACOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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